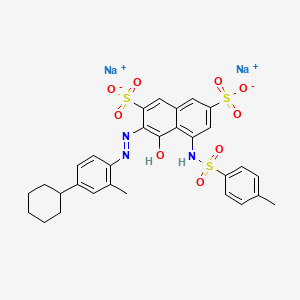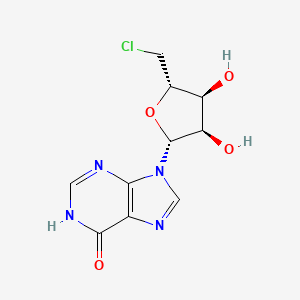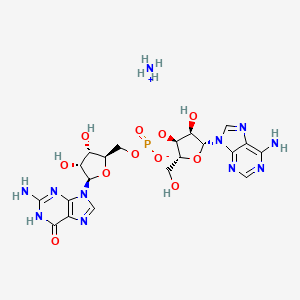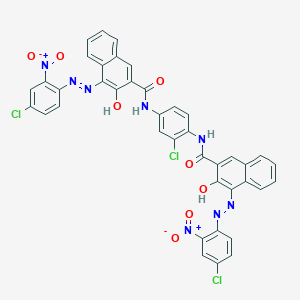
Supranol brilliant red 3B
Overview
Description
Supranol brilliant red 3B is a synthetic red dye with the molecular formula C30H29N3Na2O9S3 and a molecular weight of 717.74 g/mol . It is widely used in various industries, including textiles, food, and cosmetics, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Supranol brilliant red 3B involves the diazotization of 2-Methyl-4-cyclohexylaniline followed by coupling with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid . The reaction conditions typically require the use of strong acids and bases to facilitate the diazotization and coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and controlled conditions to ensure consistent quality and yield. The process involves careful monitoring of temperature, pH, and reaction times to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Supranol brilliant red 3B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions typically involve the replacement of functional groups on the dye molecule with other groups, using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of more oxidized derivatives, which may have different color properties.
Reduction Products: Reduction can result in the formation of reduced forms of the dye, which may exhibit altered solubility and stability.
Substitution Products: Substitution reactions can produce derivatives with modified chemical and physical properties, potentially useful for specific applications.
Scientific Research Applications
Supranol brilliant red 3B has a range of scientific research applications, including:
Fluorescent Tracer: It is used as a fluorescent tracer in biological and chemical studies due to its bright red fluorescence.
Staining Agent: In histology and cytology, this compound is used as a staining agent to visualize cellular components.
Environmental Applications: The dye is used in environmental studies to investigate dye degradation techniques, such as non-thermal plasma techniques and photocatalytic degradation using TiO2.
Bioremediation: Research has shown that algae like Chlorella vulgaris and enzymes from plants like Ipomea palmata can degrade this compound, offering eco-friendly methods for treating textile wastewater.
Mechanism of Action
The mechanism by which Supranol brilliant red 3B exerts its effects involves its interaction with specific molecular targets and pathways. The dye's molecular structure allows it to bind to certain cellular components, making it useful as a staining agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Supranol brilliant red 3B is compared with other similar red dyes, such as Congo red and Rhodamine B . While these dyes share some similarities in terms of their applications and chemical properties, this compound is unique in its specific molecular structure and the range of applications it offers. The dye's stability, fluorescence properties, and versatility make it a valuable tool in various scientific and industrial fields.
List of Similar Compounds
Congo red
Rhodamine B
Acid Red 18
Direct Red 28
Properties
IUPAC Name |
disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O9S3.2Na/c1-18-8-11-23(12-9-18)43(35,36)33-26-17-24(44(37,38)39)15-22-16-27(45(40,41)42)29(30(34)28(22)26)32-31-25-13-10-21(14-19(25)2)20-6-4-3-5-7-20;;/h8-17,20,33-34H,3-7H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFCEDUNPPBHI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5CCCCC5)C)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3Na2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021300 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-37-0, 8004-53-3 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Red 155 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(1E)-2,2,2-Trifluoro-N-hydroxyethanimidoyl]-1,3-benzenediol](/img/structure/B1498374.png)

![1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B1498381.png)





